![molecular formula C10H11N3O2S B3374229 5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1018046-46-2](/img/structure/B3374229.png)
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2S . It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da .
Molecular Structure Analysis
The molecular structure of this compound is derived from the pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for structural modifications throughout its periphery .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 251 °C . It also has a molecular weight of 237.278 Da .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .
Solid-State Emitters
These compounds allow good solid-state emission intensities . Solid-state emitters can be designed by proper structural selection .
Biological Applications
Pyrazolo[1,5-a]pyrimidines usually receive major attention in biological applications, with the cancer therapeutics field being the most attractive area .
Lipid Droplet Biomarkers
The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Enzymatic Inhibitory Activity
These compounds have shown potential in anticancer and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Hepatitis C Virus Inhibitors
Some bioactive pyrazolo[1,5-a]pyrimidine derivatives have been found to be effective inhibitors of the hepatitis C virus .
Antiproliferative Activity
A series of 7-[(substituted-benzoylamino)-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid substituted benzyl amide derivatives have shown good antiproliferative activity against the HeLa cell line .
Future Directions
The future directions for this compound could involve its use in optical applications due to its tunable photophysical properties . Its simpler and greener synthetic methodology compared to those of BODIPYS, and the ability to design solid-state emitters by proper structural selection, make it a strategic compound for future research .
Mechanism of Action
Mode of Action
It belongs to the family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of applications, including ionic or molecular sensing and bioimaging , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 21827800 , which may influence its bioavailability and pharmacokinetic profile
Result of Action
The compound’s photophysical properties, such as absorption and emission behaviors, suggest that it may have potential applications in the field of fluorescence-based biological studies .
Action Environment
The compound’s photophysical properties suggest that factors such as light exposure could potentially influence its behavior .
properties
IUPAC Name |
5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-5-4-6(2)13-8(11-5)7(10(14)15)9(12-13)16-3/h4H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXBSXUHUHSOAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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